N-Hydroxy-2-aminobiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

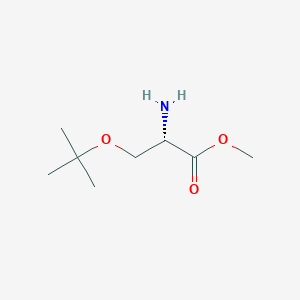

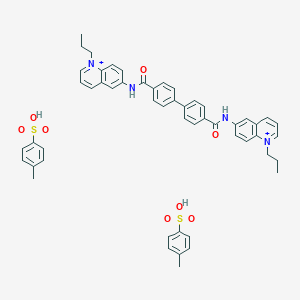

N-Hydroxy-2-aminobiphenyl (N-OH-2-ABP) is a chemical compound that has been widely studied due to its potential role in the development of bladder cancer. It is a metabolite of 2-aminobiphenyl (2-ABP), which is a known carcinogen. N-OH-2-ABP is formed in the liver by the action of cytochrome P450 enzymes on 2-ABP, and it has been shown to cause DNA damage and mutations that can lead to cancer. In

Mechanism of Action

N-Hydroxy-2-aminobiphenyl has been shown to form DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can disrupt the normal structure and function of DNA, leading to mutations and potentially cancerous cells. N-Hydroxy-2-aminobiphenyl can also cause oxidative stress, which can further damage DNA and other cellular components.

Biochemical and Physiological Effects:

N-Hydroxy-2-aminobiphenyl has been shown to cause various biochemical and physiological effects in cells and organisms. It can induce cell cycle arrest, apoptosis, and inflammation, which are all processes that can contribute to cancer development. N-Hydroxy-2-aminobiphenyl can also affect the expression of genes that are involved in DNA repair and cell growth, leading to abnormal cell behavior.

Advantages and Limitations for Lab Experiments

N-Hydroxy-2-aminobiphenyl has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a specific biomarker for exposure to 2-ABP, which allows for accurate assessment of risk. However, there are some limitations to using N-Hydroxy-2-aminobiphenyl in experiments. It is a reactive compound that can form adducts with other biomolecules besides DNA, which can complicate data interpretation. In addition, N-Hydroxy-2-aminobiphenyl may not fully represent the effects of 2-ABP exposure, as other metabolites and environmental factors can also contribute to cancer development.

Future Directions

There are several future directions for research on N-Hydroxy-2-aminobiphenyl. One area of focus is the development of new biomarkers that can accurately assess exposure to 2-ABP and other carcinogens. Another direction is the investigation of the role of N-Hydroxy-2-aminobiphenyl in other types of cancer, as well as its potential effects on other organs and systems in the body. Additionally, there is ongoing research on the development of new therapies and prevention strategies for bladder cancer, which may involve targeting N-Hydroxy-2-aminobiphenyl and other carcinogenic metabolites.

Conclusion:

In conclusion, N-Hydroxy-2-aminobiphenyl is a compound that has been extensively studied in the context of bladder cancer research. It is a metabolite of 2-aminobiphenyl, which is a known carcinogen. N-Hydroxy-2-aminobiphenyl is synthesized in the laboratory by the oxidation of 2-ABP and is used as a biomarker for exposure to 2-ABP. It has been shown to cause DNA damage and mutations that can lead to cancer. N-Hydroxy-2-aminobiphenyl has several advantages for laboratory experiments but also has some limitations. Future research directions include the development of new biomarkers, investigation of its role in other types of cancer, and the development of new therapies and prevention strategies for bladder cancer.

Synthesis Methods

N-Hydroxy-2-aminobiphenyl can be synthesized in the laboratory by the oxidation of 2-ABP using various chemical reagents such as potassium permanganate or hydrogen peroxide. The reaction yields N-Hydroxy-2-aminobiphenyl as a pale yellow solid that can be purified by recrystallization. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

N-Hydroxy-2-aminobiphenyl has been extensively studied in the context of bladder cancer research. It is used as a biomarker to assess exposure to 2-ABP, which is a common occupational and environmental carcinogen. N-Hydroxy-2-aminobiphenyl levels in urine or blood samples can indicate the extent of exposure to 2-ABP and can be used to evaluate the risk of bladder cancer. In addition, N-Hydroxy-2-aminobiphenyl is used in laboratory experiments to study the mechanism of action of 2-ABP and its metabolites in causing DNA damage and mutations.

properties

CAS RN |

16169-17-8 |

|---|---|

Product Name |

N-Hydroxy-2-aminobiphenyl |

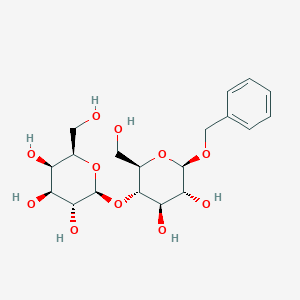

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N-(2-phenylphenyl)hydroxylamine |

InChI |

InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H |

InChI Key |

HVHPNXLNQJYDMK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NO |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NO |

Other CAS RN |

16169-17-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.